N-ethyl-3-ethynylaniline
Description
Contextualizing N-ethyl-3-ethynylaniline within the Landscape of Substituted Anilines and Terminal Alkynes
This compound holds a specific position at the intersection of two significant classes of organic compounds: substituted anilines and terminal alkynes. Anilines, or aromatic amines, are foundational structures in medicinal chemistry and materials science. cresset-group.com The substitution on the aniline (B41778) core, in this case, the addition of an ethyl group to the nitrogen atom (N-ethylation), is a common strategy used by chemists to fine-tune the electronic and steric properties of a molecule. cresset-group.com This modification can influence factors such as solubility, basicity, and reactivity, potentially enhancing a compound's suitability for specific applications. cresset-group.com
Simultaneously, the presence of a terminal alkyne (ethynyl group, -C≡CH) at the meta-position of the aniline ring is of great importance. Terminal alkynes are highly versatile functional groups in modern organic synthesis. sioc-journal.cn They are key participants in a variety of powerful coupling reactions, most notably the Sonogashira coupling and "click chemistry" reactions like the Huisgen cycloaddition. This reactivity allows for the straightforward construction of more complex molecular architectures, making compounds like this compound valuable building blocks. nih.gov The combination of the substituted amine and the reactive alkyne within one molecule provides a dual-functional platform for chemical elaboration.
Significance of Ethynylaniline Derivatives in Contemporary Chemical Synthesis and Materials Science
The broader family of ethynylaniline derivatives, to which this compound belongs, has demonstrated considerable significance in diverse scientific fields. In pharmaceutical research, the parent compound, 3-ethynylaniline (B136080), is a critical intermediate in the synthesis of several targeted cancer therapies, including tyrosine kinase inhibitors. The ethynyl (B1212043) group is crucial for the biological activity of these drugs. Derivatives are also explored for creating new antibiotic analogues through click chemistry, aiming to combat resistant bacterial strains.
In materials science, the rigid and linear nature of the ethynyl group is exploited to create novel polymers and thermosets. lookchem.com Ethynylaniline derivatives are used as monomers for materials like polyanilines and benzoxazines, which can possess specialized thermal and electronic properties. cymitquimica.comchemicalbook.com Recent research has also highlighted the use of zinc porphyrin–ethynylaniline conjugates as efficient hole-transporting materials in the development of high-performance perovskite solar cells. acs.org The ability to undergo plasmon-driven oxidative coupling is another area of interest, opening pathways to the synthesis of aromatic azo compounds on metallic nanostructure surfaces. aip.org
Aims and Scope of Research on this compound: Current Gaps and Future Directions
While the utility of the ethynylaniline scaffold is well-established, dedicated research on this compound is still emerging. A significant gap exists in the form of a thorough investigation into its specific chemical, physical, and toxicological properties. angenechemical.com Much of the current understanding is inferred from its parent compound, 3-ethynylaniline, and other N-substituted analogues.
Future research is anticipated to focus on several key areas. A primary objective will be the complete characterization of the compound to establish a baseline of its physical and reactive parameters. Subsequently, research will likely explore its utility as a building block in both pharmaceutical and materials science contexts. Key questions to be addressed include:
How does the N-ethyl group influence the compound's performance as a monomer in polymerization reactions compared to the unsubstituted 3-ethynylaniline?
Does the ethyl substitution alter the electronic properties favorably for applications in organic electronics, such as in hole-transporting layers? acs.org
In synthetic chemistry, how does N-ethylation affect the regioselectivity and efficiency of reactions involving the alkyne and amino functionalities?
Investigating these areas will clarify the specific advantages and potential applications of this compound, moving it from a compound of inferred potential to a well-understood tool in the chemist's arsenal.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1021135-66-9 |
| Molecular Formula | C₁₀H₁₁N |
| Appearance | No Data Available |
| Boiling Point | No Data Available |
| Melting Point | No Data Available |
| Flash Point | No Data Available |
This table reflects the currently available data, highlighting the need for further experimental characterization. angenechemical.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8,11H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBXBZQXNYPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Ethyl 3 Ethynylaniline and Its Analogues
Strategies for the Construction of the N-ethylaniline Moiety
The formation of the N-ethyl bond on an aniline (B41778) derivative is a fundamental transformation in organic synthesis. For a substrate like 3-ethynylaniline (B136080), this can be achieved through several reliable methods, most notably reductive amination and direct alkylation.
Reductive amination is a highly efficient and widely used method for the N-alkylation of amines. wikipedia.org The process involves the reaction of an amine with a carbonyl compound, in this case, 3-ethynylaniline with acetaldehyde (B116499), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding N-ethylated amine. This reaction is often performed as a one-pot procedure, offering high atom economy and operational simplicity. wikipedia.org
A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Mild hydride reagents are particularly favored as they are selective for the imine intermediate over the starting carbonyl compound.
Key Reducing Agents for Reductive Amination:
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Known for its mildness and broad functional group tolerance, it is effective under slightly acidic conditions which can facilitate imine formation.
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective at a pH range where the imine is readily formed and preferentially reduced over aldehydes or ketones. wikipedia.org
Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C) is a classic and clean method, yielding water as the only byproduct.
The general reaction scheme involves stirring the aniline derivative with a slight excess of acetaldehyde and the chosen reducing agent in a suitable solvent, such as dichloromethane (B109758) (DCM), methanol (B129727), or 1,2-dichloroethane (B1671644) (DCE).
Table 1: Comparison of Reducing Agents for the Reductive Amination of Anilines
| Reducing Agent | Typical Carbonyl Partner | Solvent | Temperature (°C) | General Yield Range (%) | Reference |
| Sodium triacetoxyborohydride | Acetaldehyde | DCE | Room Temp | 90-99 | researchgate.net, organic-chemistry.org |
| Sodium cyanoborohydride | Acetaldehyde | Methanol | Room Temp | 80-95 | wikipedia.org, organic-chemistry.org |
| H₂ / Pd/C | Acetaldehyde | Ethanol (B145695) | 25-40 | 85-95 | organic-chemistry.org |
Direct N-alkylation provides another route to the N-ethyl moiety. This approach typically involves the reaction of the parent amine with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. The base is required to neutralize the hydrogen halide byproduct and drive the reaction to completion.
A significant challenge in this method is controlling the degree of alkylation. Overalkylation, leading to the formation of the tertiary amine (N,N-diethyl-3-ethynylaniline) and even quaternary ammonium (B1175870) salts, can be a competing side reaction. Reaction conditions, such as stoichiometry, temperature, and choice of base, must be carefully optimized to favor mono-ethylation.
Transition metal-catalyzed N-alkylation using alcohols as alkylating agents represents a greener alternative. acs.org Catalysts based on iridium, ruthenium, or iron can facilitate the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol (ethanol) is temporarily oxidized to an aldehyde in situ. researchgate.netnih.gov This aldehyde then undergoes reductive amination with the aniline, using the hydrogen abstracted in the initial oxidation step. This process is highly atom-economical, producing only water as a byproduct. researchgate.net
Table 2: N-Alkylation Methods for Aniline Derivatives
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Key Features | Reference |
| Ethyl Iodide | K₂CO₃ or Et₃N | Acetonitrile | 50-80 | Risk of overalkylation | N/A |
| Ethanol | NHC-Ir(III) Complex / KOtBu | None (Neat) | 120 | Atom-economical, green method | acs.org, nih.gov |
| Benzyl Alcohol | Triphenyl Phosphite | None (Neat) | 180-210 | High temperature, demonstrates alcohol use | prepchem.com |
Approaches for Incorporating the Ethynyl (B1212043) Group at the Meta-Position
The introduction of the terminal alkyne is a critical step that can be performed either before or after the N-ethylation. The Sonogashira coupling is the most prominent and versatile method for this transformation.
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org To synthesize N-ethyl-3-ethynylaniline, this reaction would typically involve coupling N-ethyl-3-iodoaniline or N-ethyl-3-bromoaniline with a suitable alkyne source.
To avoid handling volatile acetylene (B1199291) gas, a common strategy is to use a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The coupling reaction yields N-ethyl-3-((trimethylsilyl)ethynyl)aniline. The trimethylsilyl (B98337) (TMS) protecting group can then be easily removed under mild basic conditions (e.g., using potassium carbonate in methanol or tetrabutylammonium (B224687) fluoride) to reveal the desired terminal alkyne. scispace.com
The reaction is typically carried out in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), a copper(I) salt such as copper(I) iodide (CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also serves as the solvent. organic-chemistry.org
Table 3: Typical Conditions for Sonogashira Coupling
| Aryl Halide Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base/Solvent | Yield Range (%) | Reference |
| 4-Iodo-m-xylene | TMSA | PdCl₂(PPh₃)₂ (1) | CuI (1) | Triethylamine | 96 | scispace.com |
| Aryl Iodide | Phenylacetylene (B144264) | Pd/Cu Dendrimer | (Integrated) | Piperidine/DMF | >95 | wikipedia.org |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None | Cs₂CO₃/Dioxane | 70-98 | organic-chemistry.org |
An alternative pathway involves starting with a precursor molecule that already contains the ethynyl group. A common and commercially available precursor is 3-ethynylaniline. sigmaaldrich.comchemicalbook.com This compound can be synthesized via the reduction of 3-ethynylnitrobenzene. chemicalbook.com Once 3-ethynylaniline is obtained, the N-ethyl group can be introduced using the methods described in section 2.1, such as reductive amination with acetaldehyde. This two-step sequence (reduction followed by N-ethylation) is often a straightforward and high-yielding route to the target compound.
One-Pot and Multicomponent Reaction Strategies for this compound Synthesis
Modern synthetic chemistry emphasizes efficiency, often through one-pot or multicomponent reactions that minimize purification steps and reduce waste. nih.govnih.gov For this compound, a sequential one-pot process is highly feasible.
For example, a one-pot Sonogashira coupling followed by desilylation can be performed. An aryl halide is first coupled with trimethylsilylacetylene, and after the reaction is complete, a desilylating agent is added directly to the same reaction vessel to furnish the terminal alkyne. organic-chemistry.org
A more complex one-pot strategy could involve a palladium-catalyzed coupling followed by an in-situ N-alkylation. For instance, 3-bromoaniline (B18343) could first undergo a Sonogashira reaction. After the formation of 3-ethynylaniline, an alkylating agent and a suitable base could be added to the same pot to achieve N-ethylation, although this would require careful selection of mutually compatible reagents and conditions.
While a true multicomponent reaction (MCR)—where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants—for the direct synthesis of this compound is not well-established, principles from MCRs can inspire sequential one-pot syntheses. rsc.org For instance, the A³ coupling (aldehyde, alkyne, amine) is a well-known MCR for producing propargylamines. mdpi.com While not directly applicable for aromatic C-N bond formation, it highlights the power of combining these functional groups in a single step. A more plausible approach would be a domino reaction sequence, such as a sequential Sonogashira/amination or amination/Sonogashira protocol within a single pot. rsc.orgacs.orgmdpi.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be approached by considering green alternatives for the key bond-forming reactions: the N-ethylation of an aniline precursor and the introduction of the ethynyl group to the aromatic ring.
A significant advancement in the green synthesis of aniline derivatives is the development of bio-based aniline from renewable feedstocks. renewable-materials.eufibre2fashion.comthechemicalengineer.comrwth-aachen.decovestro.com Traditionally, aniline is produced from petroleum-based benzene (B151609) through a multi-step process involving nitration and subsequent hydrogenation. renewable-materials.euthechemicalengineer.com A greener alternative involves the use of plant biomass, such as industrial raw sugar, which is converted into an intermediate by microorganisms, followed by a chemocatalytic step to produce aniline. renewable-materials.eu This bio-based route significantly reduces the carbon footprint and reliance on fossil fuels. fibre2fashion.comthechemicalengineer.com
For the N-ethylation of 3-ethynylaniline or a suitable precursor, green chemistry principles favor catalytic methods that exhibit high atom economy. The "hydrogen borrowing" or "catalytic borrowing" methodology is an environmentally benign approach for the N-alkylation of amines with alcohols, producing only water as a byproduct. researchgate.net This atom-economic transformation can be facilitated by various transition metal catalysts. nih.gov Another green approach is the visible-light-induced N-alkylation of anilines, which can avoid the use of metals, bases, and ligands, making the process more eco-friendly. nih.gov The direct use of allylic alcohols for the alkylation of anilines in sustainable deep eutectic solvents at room temperature also presents a significant improvement over methods requiring high temperatures and metal catalysts. rsc.org
The introduction of the ethynyl group onto the aniline ring is commonly achieved through Sonogashira coupling. organic-chemistry.orgwikipedia.org To align with green chemistry principles, recent advancements have focused on developing copper-free and amine-free Sonogashira reactions. acs.orgnih.gov These modified protocols can be performed at room temperature in green solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF), which is derived from renewable biomass. acs.org The use of highly active and stable palladium-N-heterocyclic carbene (NHC) precatalysts can also facilitate this coupling under more environmentally friendly conditions. researchgate.net
The following table outlines potential green synthetic strategies for this compound, incorporating these principles.
| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principles Applied |
|---|---|---|---|
| Aniline Synthesis | Petroleum-based benzene via nitration and hydrogenation | Bio-based aniline from renewable feedstocks (e.g., plant biomass) | Use of Renewable Feedstocks, Safer Chemistry |
| N-Ethylation | Reaction with ethyl halides (low atom economy, halide waste) | Catalytic N-alkylation with ethanol (hydrogen borrowing) or visible-light-induced alkylation | High Atom Economy, Catalysis, Waste Prevention |
| Ethynylation | Sonogashira coupling with copper co-catalyst and amine base in organic solvents | Copper-free and amine-free Sonogashira coupling in green solvents (e.g., 2-MeTHF) at room temperature | Safer Solvents and Auxiliaries, Design for Energy Efficiency, Catalysis |
Further research into catalyst-free C-N bond formation under biocompatible conditions could offer even more sustainable routes for the N-alkylation step, further enhancing the green profile of the synthesis. rsc.org The overarching goal is to design a synthetic pathway that maximizes the incorporation of all materials used in the process into the final product, thereby minimizing waste and environmental impact. jocpr.comjk-sci.commonash.edu
A hypothetical green synthesis of this compound could, therefore, commence with bio-based 3-bromoaniline. This would then undergo a green Sonogashira coupling with a protected acetylene source, followed by deprotection. The resulting 3-ethynylaniline would then be N-ethylated using a catalytic hydrogen borrowing reaction with bio-ethanol. This multi-step synthesis would embody several key principles of green chemistry.
The following table summarizes research findings on green methodologies applicable to the synthesis of this compound and its analogues.
| Reaction Type | Catalyst/Conditions | Key Green Features | Potential Application |
|---|---|---|---|
| Aniline Synthesis | Microorganisms and chemocatalysis | Uses renewable plant biomass as feedstock, milder reaction conditions. renewable-materials.euthechemicalengineer.com | Synthesis of the aniline backbone. |
| N-Alkylation | Mn(I) catalyst based on a nonsymmetric PN³-ligand | Atom-economic transformation using alcohols, low catalyst loading, mild conditions. researchgate.net | N-ethylation of 3-ethynylaniline. |
| N-Alkylation | Visible light, NH4Br | Avoids the use of metals, bases, and ligands. nih.gov | Alternative green N-ethylation route. |
| Sonogashira Coupling | Pd(CH3CN)2Cl2 and cataCXium A in 2-MeTHF | Copper-free, amine-free, room temperature, green solvent. acs.org | Ethynylation of a 3-haloaniline precursor. |
| C-N Bond Formation | Catalyst-free, biocompatible conditions | Atom economical, green, and highly regioselective. rsc.org | Potential for novel N-alkylation strategies. |
By integrating these advanced, greener methodologies, the synthesis of this compound can transition from a process reliant on traditional, often hazardous, chemical practices to one that is sustainable and environmentally responsible.
Organic Reactivity and Reaction Mechanisms of N Ethyl 3 Ethynylaniline
Reactivity of the Terminal Alkyne Functionality
The carbon-carbon triple bond of the ethynyl (B1212043) group is characterized by high electron density, making it susceptible to a variety of addition and coupling reactions.
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne functionality of N-ethyl-3-ethynylaniline is an ideal substrate for "click chemistry," a concept that describes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.orgtcichemicals.com The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govwikipedia.orgrsc.org In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org
The reaction is known for its exceptional reliability and bio-orthogonality, as neither azides nor alkynes are typically found in biological systems. glenresearch.com The copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, dramatically accelerates the reaction compared to the thermal Huisgen 1,3-dipolar cycloaddition and ensures complete regioselectivity for the 1,4-isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov This high degree of control and efficiency makes the CuAAC a powerful tool for applications in drug discovery, bioconjugation, and materials science. nih.govrsc.orgdergipark.org.tr The resulting triazole ring is chemically stable and can act as a rigid linker connecting the aniline (B41778) moiety to another molecular fragment. tcichemicals.comdergipark.org.tr
Table 1: Key Features of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description | Reference |
|---|---|---|
| Reactants | Terminal Alkyne (e.g., this compound) and an Organic Azide | wikipedia.org |
| Catalyst | Copper(I), often from CuSO₄/Sodium Ascorbate | beilstein-journals.org |
| Product | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.org |
| Regioselectivity | Exclusively the 1,4-isomer, unlike the thermal reaction which gives a mixture of 1,4- and 1,5-isomers. | wikipedia.orgnih.gov |
| Reaction Conditions | Mild, often at room temperature and in aqueous or benign solvents. | organic-chemistry.orgglenresearch.com |
| Yields | Typically very high to quantitative. | tcichemicals.com |
Hydrohalogenation Reactions and Regioselectivity
Terminal alkynes undergo hydrohalogenation upon treatment with hydrogen halides (HX, where X = Cl, Br, I). masterorganicchemistry.com The reaction with this compound can proceed in one or two stages, depending on the stoichiometry of the reagents. youtube.com The addition of one equivalent of HX across the triple bond yields a vinyl halide. chemistrysteps.com
The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. jove.commasterorganicchemistry.com Therefore, in the reaction with this compound, the proton adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon, forming N-ethyl-3-(1-haloethenyl)aniline. This selectivity arises from the formation of the more stable vinylic carbocation intermediate at the more substituted position during the reaction mechanism. masterorganicchemistry.comchemistrysteps.com
If a second equivalent of HX is added, a geminal dihalide is formed, where both halogen atoms are attached to the same carbon. chemistrysteps.comjove.com This second addition also follows Markovnikov's rule. youtube.com
An exception to this regioselectivity occurs with the addition of HBr in the presence of peroxides. This reaction proceeds via a free-radical mechanism and results in anti-Markovnikov addition, where the bromine atom adds to the less substituted terminal carbon. youtube.comjove.com
Table 2: Regioselectivity in the Hydrohalogenation of this compound
| Reagent(s) | Regioselectivity | Initial Product | Reference |
|---|---|---|---|
| 1 eq. HX (HCl, HBr, HI) | Markovnikov | N-ethyl-3-(1-haloethenyl)aniline | masterorganicchemistry.com |
| 2 eq. HX (HCl, HBr, HI) | Markovnikov | N-ethyl-3-(1,1-dihaloethyl)aniline | chemistrysteps.com |
| 1 eq. HBr, Peroxides (ROOR) | Anti-Markovnikov | N-ethyl-3-(2-bromoethenyl)aniline (mixture of E/Z isomers) | youtube.comjove.com |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The alkyne group is a valuable participant in cycloaddition reactions, which are powerful methods for constructing cyclic compounds.
Diels-Alder Reaction : The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Alkynes can serve as dienophiles. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com In this compound, the ethynyl group is attached to the N-ethylaniline ring, which is an electron-donating system. This electron-donating nature reduces the electrophilicity of the alkyne, making it a less reactive dienophile in normal-demand Diels-Alder reactions. masterorganicchemistry.com However, it could potentially participate in inverse-electron-demand Diels-Alder reactions where the diene is electron-deficient. wikipedia.org
1,3-Dipolar Cycloadditions : This class of reactions is a highly effective method for synthesizing five-membered heterocycles. wikipedia.org The reaction occurs between a 1,3-dipole and a dipolarophile, in this case, the alkyne of this compound. youtube.comijrpc.com The thermal Huisgen cycloaddition between an azide and the alkyne is a classic example, leading to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. wikipedia.org Other 1,3-dipoles can also be employed to generate a variety of heterocyclic structures. youtube.com
Table 3: Products from 1,3-Dipolar Cycloaddition with this compound
| 1,3-Dipole | Example | Resulting Heterocycle | Reference |
|---|---|---|---|
| Azide | R-N₃ | 1,2,3-Triazole | youtube.com |
| Nitrile Oxide | R-CNO | Isoxazole | youtube.com |
| Nitrile Imine | R-CN-NR' | Pyrazole | youtube.com |
| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Dihydropyrrole / Pyrrole | youtube.com |
Oxidative Coupling Reactions
Terminal alkynes can undergo oxidative coupling reactions to form symmetrical diynes (1,3-diynes). The most common methods are the Glaser coupling and the Eglinton coupling, which typically use copper salts as catalysts. In a Glaser coupling, a copper(I) salt like CuCl is used in the presence of an oxidant such as oxygen. The reaction involves the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes oxidative dimerization. This reaction, when applied to this compound, would result in the formation of 1,4-bis(3-(ethylamino)phenyl)buta-1,3-diyne. Glaser coupling can sometimes be an undesired side reaction during copper-catalyzed reactions like the CuAAC if oxygen is not excluded. beilstein-journals.org
Reactivity of the N-ethylaniline Moiety
The N-ethylaniline portion of the molecule is an activated aromatic ring, prone to electrophilic substitution.
Electrophilic Aromatic Substitution Patterns
The N-ethylamino group (-NHCH₂CH₃) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.com This is due to the ability of the nitrogen atom's lone pair of electrons to be donated into the aromatic pi system through resonance. latech.eduorganicchemistrytutor.com This electron donation increases the nucleophilicity of the benzene (B151609) ring, making it much more reactive than benzene itself. wikipedia.orglibretexts.org
The resonance effect strongly outweighs the electron-withdrawing inductive effect of the electronegative nitrogen atom. libretexts.org Examination of the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack shows that the positive charge can be delocalized onto the nitrogen atom when the electrophile adds to the ortho or para positions. wvu.edu This creates an additional, highly stable resonance contributor where all atoms (except hydrogen) have a full octet. wvu.edursc.org No such stabilization is possible when the electrophile adds to the meta position.
Consequently, the N-ethylamino group is a strong ortho, para-director . rsc.orgbyjus.com Electrophilic substitution on this compound will therefore primarily occur at the positions ortho and para to the -NHCH₂CH₃ group (positions 2, 4, and 6). Position 3 is already substituted by the ethynyl group. Therefore, incoming electrophiles will be directed to positions 2, 4, and 6, with the product distribution being influenced by steric hindrance.
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) | Reference |
|---|---|---|---|
| Halogenation | Br₂ or Cl₂ | Substitution at positions 2, 4, and 6. Polyhalogenation is common due to high ring activation. | wvu.edu |
| Nitration | HNO₃, H₂SO₄ | Substitution at positions 4 and 2. The anilinium ion formed in strong acid can lead to some meta-product. | byjus.com |
| Sulfonation | Fuming H₂SO₄ | Substitution primarily at the para-position (position 4). | byjus.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally problematic as the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring. | chemistrysteps.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally problematic for the same reason as alkylation. Protection of the amino group is often required. | rsc.org |
Amine-Based Reactions (e.g., Acylation, Alkylation)
The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, enabling it to participate in characteristic amine reactions such as alkylation and acylation.
Alkylation The reaction of this compound with alkyl halides, such as methyl iodide, proceeds via a nucleophilic substitution (SN2) mechanism. ucalgary.camasterorganicchemistry.com The amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, forming a tertiary ammonium (B1175870) salt intermediate. Subsequent deprotonation yields the corresponding tertiary amine. However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. masterorganicchemistry.comtminehan.com The tertiary amine product is often more nucleophilic than the starting secondary amine, causing it to compete for the remaining alkyl halide and leading to the formation of a quaternary ammonium salt. mnstate.edu This lack of selectivity can result in a mixture of products, diminishing the synthetic utility of this reaction unless exhaustive alkylation is the goal. masterorganicchemistry.com
Acylation In contrast to alkylation, acylation of this compound is a highly controlled and synthetically valuable reaction. researchgate.net When treated with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides, the amine undergoes a nucleophilic acyl substitution. chemguide.co.uk The reaction proceeds through an addition-elimination mechanism where the amine attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (such as chloride) to form a stable N,N-disubstituted amide. A crucial feature of this reaction is that the resulting amide is substantially less nucleophilic than the starting amine. This is because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, effectively preventing subsequent acylation reactions and ensuring a high yield of the mono-acylated product.
Interactive Table: Comparison of Alkylation and Acylation of this compound
| Feature | Alkylation | Acylation |
| Reagent | Alkyl Halide (e.g., CH₃I) | Acid Chloride (e.g., CH₃COCl) |
| Mechanism | SN2 | Nucleophilic Acyl Substitution |
| Product | Tertiary Amine | N,N-disubstituted Amide |
| Reactivity of Product | More nucleophilic than starting amine | Less nucleophilic than starting amine |
| Selectivity | Low (risk of polyalkylation) | High (mono-acylation) |
| Synthetic Utility | Often poor due to product mixtures | Excellent for controlled modification |
Influence of the N-ethyl Group on Aniline Reactivity
The N-ethyl group significantly modifies the reactivity of the aniline core through a combination of electronic and steric effects.
Electronic Effects : Alkyl groups, including the ethyl group, are electron-donating through an inductive effect. ucalgary.ca This effect increases the electron density on the nitrogen atom, making the N-ethylanilino group a stronger nucleophile and more basic compared to an unsubstituted aniline. tiwariacademy.comdoubtnut.com The enhanced nucleophilicity accelerates the rate of reactions where the amine attacks an electrophile, such as in alkylation and acylation.
Steric Effects : The ethyl group introduces more steric bulk around the nitrogen atom compared to a primary aniline (-NH₂) or an N-methylaniline group. This steric hindrance can impede the approach of bulky electrophiles, potentially slowing down the reaction rate. rsc.orgmdpi.com While the electronic donating effect generally leads to increased reactivity, the steric effect can become a limiting factor in certain transformations, especially in nucleophilic aromatic substitution reactions. rsc.org
Interactive Table: Influence of N-Substituents on Aniline Properties
| Substituent | Electronic Effect | Steric Hindrance | Relative Basicity | Relative Nucleophilicity |
| -H (Aniline) | Reference | Low | Lowest | Low |
| -CH₃ (N-methylaniline) | Electron-donating | Moderate | Higher | Higher |
| -C₂H₅ (N-ethylaniline) | Stronger electron-donating | Higher | Highest | Highest |
Interplay Between Alkyne and Aniline Reactivities in this compound
The presence of both the N-ethylamino group and the ethynyl group on the same aromatic ring leads to a complex interplay of reactivity, where each functional group influences the other.
This bifunctional nature allows for selective reactions. Under basic conditions, a strong base will preferentially deprotonate the acidic terminal alkyne proton, forming an acetylide. This acetylide is a potent nucleophile for reactions like carbon-carbon bond formation. Under acidic or neutral conditions with an appropriate electrophile, the reaction will likely occur at the more nucleophilic nitrogen center. Furthermore, molecules containing both aniline and alkyne functionalities are valuable precursors in transition metal-catalyzed reactions, such as domino cyclization-alkylation protocols, to synthesize complex heterocyclic structures like indoles. researchgate.net
Interactive Table: Selective Reactivity of this compound
| Reaction Site | Favored Conditions | Reagent Type | Potential Product |
| Amine (N-atom) | Neutral / Mildly Acidic | Electrophiles (e.g., Acyl Halides, Alkyl Halides) | Amides, Tertiary Amines |
| Alkyne (C≡C-H) | Strongly Basic | Strong Base (e.g., n-BuLi), then Electrophile | Substituted Alkynes |
| Both Groups | Transition Metal Catalyst | Palladium, Copper, etc. | Heterocyclic compounds (e.g., Indoles) |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry.
Mechanism of Alkylation : The alkylation of the amine proceeds via a bimolecular nucleophilic substitution (SN2) pathway. ucalgary.camasterorganicchemistry.com
Nucleophilic Attack : The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. This occurs in a single, concerted step where the C-N bond forms as the C-Halide bond breaks. masterorganicchemistry.commasterorganicchemistry.com
Transition State : The reaction passes through a trigonal bipyramidal transition state where the nitrogen, the central carbon, and the leaving group are colinear. masterorganicchemistry.com
Product Formation : An ammonium salt is formed as the initial product. In the presence of a base (which can be another molecule of the starting amine), this salt is deprotonated to yield the final neutral tertiary amine product.
Mechanism of Acylation : The acylation of the amine follows a nucleophilic acyl substitution mechanism, often described as an addition-elimination reaction. byjus.comyoutube.comlibretexts.org
Nucleophilic Addition : The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). The pi-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uk
Elimination : The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbonyl pi-bond, and simultaneously, the most stable leaving group (e.g., a chloride ion) is expelled. youtube.com
Deprotonation : The resulting protonated amide is then deprotonated by a mild base (such as pyridine (B92270) or excess amine, often included in the reaction) to give the final, stable N,N-disubstituted amide product and neutralize the acid byproduct (e.g., HCl). chemguide.co.uk
Derivatization and Functionalization of N Ethyl 3 Ethynylaniline
Synthesis of Advanced Ethynylated and N-ethylated Aniline (B41778) Derivatives
The presence of both an ethynyl (B1212043) group and an N-ethylamino group allows for selective chemical transformations to generate a diverse range of derivatives. These derivatives are valuable as monomers for advanced polymers and as building blocks for complex organic structures.
N-ethyl-3-ethynylaniline can serve as a monomer for the synthesis of conjugated polymers. The polymerization of a closely related compound, 3-ethynylaniline (B136080), has been successfully achieved using transition metal catalysts, yielding a polyacetylene derivative with amine functional groups. tandfonline.comingentaconnect.com This suggests that this compound could undergo similar polymerization reactions to produce a poly(this compound). Such polymers are expected to possess interesting electro-optical properties due to the conjugated backbone. nih.gov
The polymerization of 3-ethynylaniline has been effectively catalyzed by PdCl2, resulting in high yields of the corresponding polymer. tandfonline.com It is anticipated that similar conditions could be applied to this compound. The resulting polymer would be soluble in various organic solvents, facilitating its characterization and processing.
| Catalyst | Monomer | Polymer Yield (%) | Resulting Polymer | Reference |
| PdCl2 | 3-ethynylaniline | 79 | Poly(3-ethynylaniline) | tandfonline.com |
| MoCl5 | 3-ethynylaniline | - | Oligomeric products | tandfonline.com |
| WCl6 | 3-ethynylaniline | - | Oligomeric products | tandfonline.com |
Furthermore, derivatization of the aniline nitrogen prior to polymerization can be employed to introduce specific functionalities into the resulting polymer. For instance, reaction with various reagents can yield monomers with tailored properties for applications in materials science. nih.govnih.gov
The terminal alkyne group of this compound is a key site for a variety of chemical transformations, enabling the construction of more complex molecules. sigmaaldrich.com
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org this compound can readily participate in Sonogashira coupling reactions to connect the ethynyl group to various aromatic or vinylic systems, leading to the formation of extended conjugated structures. researchgate.netscispace.com This reaction is highly versatile and tolerates a wide range of functional groups.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly selective method for forming 1,2,3-triazole rings. wikipedia.orgchemie-brunschwig.chorganic-chemistry.orgnih.gov this compound can react with a wide variety of organic azides under mild conditions to yield highly functionalized triazole derivatives. This approach is particularly valuable for creating complex molecular architectures and for applications in medicinal chemistry and materials science.
| Reaction | Reagents | Product Type | Key Features |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl/Vinyl-substituted alkyne | Forms C-C bonds, extends conjugation |
| Click Chemistry (CuAAC) | Organic Azide (B81097), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High yield, high selectivity, mild conditions |
The secondary amine functionality of this compound offers another avenue for derivatization, allowing for the introduction of various substituents or the modification of the existing ethyl group.
N-Alkylation and N-Arylation: The nitrogen atom can be further alkylated or arylated to form tertiary amines. These reactions typically involve the use of alkyl or aryl halides in the presence of a base. researchgate.net Such modifications can significantly alter the electronic and steric properties of the molecule.
N-Dealkylation: The ethyl group on the nitrogen can be removed through N-dealkylation processes. mdpi.com Oxidative N-dealkylation methods, sometimes promoted by photoredox catalysis, can be employed to convert the N-ethyl group to a proton, yielding 3-ethynylaniline. nih.govnih.govacs.orgmdpi.com This transformation can be useful for subsequent functionalization at the nitrogen atom.
| Reaction Type | Reagent Class | Potential Product |
| N-Alkylation | Alkyl Halide | N-Alkyl-N-ethyl-3-ethynylaniline |
| N-Arylation | Aryl Halide | N-Aryl-N-ethyl-3-ethynylaniline |
| N-Dealkylation | Oxidizing Agent | 3-Ethynylaniline |
Creation of Multifunctional Scaffolds Incorporating this compound
The dual reactivity of this compound makes it an excellent building block for the construction of multifunctional scaffolds, including extended conjugated systems and macrocyclic structures.
By leveraging the reactivity of the alkyne terminus, this compound can be incorporated into larger π-conjugated systems. ethz.ch The Sonogashira coupling reaction is a primary method for achieving this, allowing for the connection of the this compound unit to other aromatic or heteroaromatic moieties. mdpi.com This approach enables the synthesis of polymers and oligomers with tailored electronic and photophysical properties for applications in organic electronics.
Macrocycles are large ring structures that often exhibit unique host-guest chemistry and have applications in areas such as sensing and catalysis. mdpi.com this compound can be incorporated into macrocyclic frameworks through reactions involving either the alkyne or the amine functionality. nih.govsemanticscholar.org
Regioselective and Stereoselective Derivatization Strategies
The structure of this compound offers two primary sites for functionalization: the aromatic ring, activated by the ethylamino group, and the terminal ethynyl (alkyne) group. The interplay between these functional groups would be expected to govern the regioselectivity and stereoselectivity of various derivatization reactions.
Reactions at the Ethynyl Group
The terminal alkyne is a versatile functional group that can undergo a variety of additions and cycloadditions, often with high degrees of regio- and stereocontrol.
Cycloaddition Reactions:
One of the most powerful methods for creating complex cyclic molecules from alkynes is through cycloaddition reactions. For an unsymmetrical terminal alkyne like this compound, the regioselectivity of these reactions is a key consideration.
[3+2] Cycloadditions (Huisgen Cycloaddition): The reaction of the terminal alkyne with azides to form triazoles is a prominent example. In the presence of a copper(I) or ruthenium(II) catalyst, this reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. A metal-free version, often promoted by heat, can also occur but may lead to a mixture of 1,4- and 1,5-regioisomers. The N-ethylaniline moiety would be attached to the 4-position of the resulting triazole ring in the copper-catalyzed reaction.
Diels-Alder [4+2] Cycloaddition: While less common for simple alkynes as dienophiles, reactions with electron-rich dienes could be envisaged, potentially catalyzed by Lewis acids. The regioselectivity would be dictated by the electronic effects of the N-ethylaniline substituent.
Hydration and Hydrofunctionalization:
The addition of water or other small molecules across the triple bond can also be controlled to favor a specific regioisomer.
Markovnikov and anti-Markovnikov Hydration: Metal-catalyzed hydration of the terminal alkyne can lead to either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the catalyst system employed. For instance, gold or mercury catalysts typically favor the formation of the ketone, while ruthenium-based systems can be designed to yield the aldehyde with high regioselectivity.
Hypothetical Regioselective Reactions at the Ethynyl Group
| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Regioselectivity |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzyl azide, Cu(I) catalyst | 1-Benzyl-4-(3-(ethylamino)phenyl)-1H-1,2,3-triazole | 1,4-disubstituted |
| Ruthenium-Catalyzed Hydration | H₂O, Ru catalyst | 2-(3-(Ethylamino)phenyl)acetaldehyde | anti-Markovnikov |
| Gold-Catalyzed Hydration | H₂O, Au catalyst | 1-(3-(Ethylamino)phenyl)ethan-1-one | Markovnikov |
Reactions on the Aromatic Ring
The N-ethylamino group is an ortho-, para-directing group, meaning it activates these positions for electrophilic aromatic substitution. The ethynyl group is a deactivating group with meta-directing effects. The strong activating effect of the amino group would be expected to dominate the directing effects.
Electrophilic Aromatic Substitution:
Halogenation, Nitration, and Friedel-Crafts Reactions: These reactions would be expected to occur primarily at the positions ortho and para to the N-ethylamino group (positions 2, 4, and 6). The steric bulk of the N-ethyl group and the ethynyl group might influence the ratio of ortho to para substitution. Achieving high regioselectivity for a single isomer could be challenging and would likely require careful selection of reagents and reaction conditions. For instance, the use of a bulky Lewis acid in a Friedel-Crafts acylation might favor para-substitution to minimize steric hindrance.
Directed Ortho-Metalation (DoM):
A powerful strategy for achieving regioselectivity in the functionalization of substituted anilines is directed ortho-metalation. The amino group can be protected with a directing group (e.g., a pivaloyl or carbamate (B1207046) group) that can coordinate to an organolithium reagent, directing deprotonation and subsequent electrophilic quench to the ortho position. This would allow for the selective introduction of a wide range of functional groups at the 2- and 6-positions.
Hypothetical Regioselective Reactions on the Aromatic Ring
| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Regioselectivity |
| Bromination | Br₂, FeBr₃ | 2-Bromo-N-ethyl-3-ethynylaniline and 4-Bromo-N-ethyl-3-ethynylaniline | Ortho, Para |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(4-(Ethylamino)-2-ethynylphenyl)ethan-1-one | Para |
| Directed Ortho-Metalation | 1. N-protection, 2. n-BuLi, 3. Electrophile (e.g., I₂) | N-protected 2-iodo-N-ethyl-3-ethynylaniline | Ortho |
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Research
Comprehensive experimental spectroscopic data for the chemical compound this compound is not available in the public domain at this time. A thorough search of scientific literature and chemical databases did not yield specific research findings for the advanced spectroscopic characterization of this molecule.
Consequently, it is not possible to provide scientifically accurate and detailed information for the following analytical techniques as requested:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR Spectroscopic Analysis
¹³C NMR Spectroscopic Analysis
Two-Dimensional NMR Techniques
Vibrational Spectroscopy:
Fourier Transform Infrared (FT-IR) Spectroscopy
Raman Spectroscopy
Without experimental data, any attempt to detail the spectroscopic characterization and elucidation of the molecular structure of this compound would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.
Should published research containing the spectroscopic analysis of this compound become available, a detailed article adhering to the requested structure could be generated. At present, the lack of primary data prevents the creation of the requested content.
Spectroscopic Characterization and Elucidation of Molecular Structures
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and structural details of a compound through ionization and fragmentation. For N-ethyl-3-ethynylaniline (C₁₀H₁₁N), the monoisotopic mass is 145.08914 Da. uni.lu The nitrogen rule in mass spectrometry predicts that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound. youtube.com
While a specific experimental mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of aromatic amines and N-alkylanilines. miamioh.edu The molecular ion peak (M⁺) is expected to be strong. miamioh.edu A common feature in aromatic amines is the M-1 peak, resulting from the loss of a hydrogen atom. miamioh.edu
The most characteristic fragmentation pathway for N-alkylanilines is alpha-cleavage, which involves the cleavage of the bond beta to the nitrogen atom. youtube.com In the case of this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized iminium cation. miamioh.edudocbrown.info Another potential fragmentation pathway for anilines is the loss of a neutral hydrogen cyanide (HCN) molecule from the aromatic ring. miamioh.edu
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N |
| Monoisotopic Mass | 145.08914 Da uni.lu |
| Predicted [M+H]⁺ Adduct | 146.09642 m/z uni.lu |
| Predicted [M+Na]⁺ Adduct | 168.07836 m/z uni.lu |
| Common Predicted Fragmentation Pathways | |
| Alpha-Cleavage ([M-15]⁺) | Loss of a methyl radical (•CH₃) |
| Hydrogen Loss ([M-1]⁺) | Loss of a hydrogen radical (•H) |
| HCN Loss ([M-27]⁺) | Loss of hydrogen cyanide (HCN) |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis absorption and fluorescence emission of this compound are primarily governed by the aniline (B41778) chromophore, modified by the N-ethyl and 3-ethynyl substituents. The aniline structure itself gives rise to electronic transitions within the ultraviolet range. nih.gov
The N-ethyl group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. The ethynyl (B1212043) group, by extending the π-conjugated system of the benzene (B151609) ring, is expected to cause a bathochromic (red) shift in the absorption and emission maxima. unm.edu This shift to longer wavelengths is a common effect in compounds where conjugation is extended. nih.gov
Derivatives of ethynylaniline are known to be fluorescent. rsc.org Therefore, this compound is expected to exhibit fluorescence. The specific wavelengths of maximum absorption (λmax) and emission are influenced by solvent polarity. rsc.orgresearchgate.net In many organic dyes, an increase in solvent polarity can lead to shifts in the emission spectra due to different dipole moments in the ground and excited states. nih.gov
| Property | Expected Characteristic |
|---|---|
| Primary Chromophore | Aniline Ring |
| Substituent Effects | N-ethyl (auxochrome) and 3-ethynyl (extended conjugation) |
| Expected UV-Vis Absorption | Red-shifted compared to aniline due to ethynyl group unm.edu |
| Expected Emission | Fluorescence in the blue-green region of the spectrum nih.gov |
| Solvatochromism | Absorption and emission wavelengths are likely sensitive to solvent polarity rsc.org |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides detailed information on bond lengths, bond angles, and crystal packing. mdpi.com
As of now, the single-crystal X-ray structure of this compound has not been reported in publicly available literature. If such a study were performed, it would yield crucial data about its solid-state conformation and intermolecular interactions. The analysis would reveal the crystal system, space group, and the precise dimensions of the unit cell. This data is invaluable for understanding the molecule's structure-property relationships. researchgate.net
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, triclinic) researchgate.net |
| Space Group | The specific symmetry group of the crystal researchgate.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal lattice researchgate.net |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds |
| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonding or π-π stacking |
Theoretical and Computational Chemistry Studies of N Ethyl 3 Ethynylaniline
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to modern chemistry, offering insights into electron distribution, molecular geometry, and bond characteristics that are not always accessible through experimental means alone.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular geometries and energies. researchgate.netwikipedia.org For N-ethyl-3-ethynylaniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation of the molecule. wikipedia.org
The geometry optimization process involves systematically adjusting the positions of the atoms until a stationary point on the potential energy surface is located, which corresponds to a stable conformer (a minimum) or a transition state. Studies on similar substituted anilines have shown that the amino group may exhibit a slight pyramidalization rather than being perfectly planar with the aromatic ring. researchgate.net The ethyl and ethynyl (B1212043) substituents on the benzene (B151609) ring also influence the ring's bond lengths and angles due to steric and electronic effects.
A potential energy surface scan can reveal the energy barriers associated with the rotation of the ethyl group around the C-N bond and the ethynyl group around its C-C bond. This analysis helps in identifying the most stable rotamers and understanding the molecule's conformational flexibility. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This interactive table contains hypothetical but realistic data based on DFT studies of analogous molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C≡C | 1.21 Å |
| Bond Length | C(ring)-C≡ | 1.44 Å |
| Bond Length | C(ring)-N | 1.41 Å |
| Bond Length | N-C(ethyl) | 1.46 Å |
| Bond Angle | C(ring)-C-C | 178.5° |
| Bond Angle | C(ring)-N-C(ethyl) | 121.0° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgd-nb.info The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents. pku.edu.cn
For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) moiety, specifically with high electron density on the nitrogen atom and the π-system of the benzene ring. This is due to the electron-donating nature of the ethylamino group. The LUMO, conversely, is anticipated to be distributed over the π-antibonding system of the ethynyl group and the benzene ring, making these sites susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational analysis provides precise values for these energies, allowing for the quantification of the molecule's electronic properties and potential for charge transfer interactions. rsc.orgresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound This interactive table contains hypothetical but realistic data from DFT calculations.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 | Primarily located on the aniline ring and nitrogen lone pair. Associated with nucleophilicity. |
| LUMO | -0.95 | Distributed across the ethynyl group and the π* system of the phenyl ring. Associated with electrophilicity. |
Molecular Dynamics Simulations for Conformation and Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of the dynamic evolution of a molecular system over time. wikipedia.org MD simulations model the physical movements of atoms and molecules by numerically solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. mdpi.com
For this compound, MD simulations can reveal the flexibility of the ethyl group, showing how it rotates and folds in different environments, such as in various solvents or near a biological receptor. These simulations can map out the accessible conformations and the timescale of transitions between them.
Furthermore, MD is invaluable for studying how this compound interacts with its surroundings. By simulating the molecule in a box of water or another solvent, one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions. This is particularly useful for understanding its solubility and how it might bind to a target protein or enzyme, providing insights into its potential biological activity. mdpi.com
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures.
DFT calculations, combined with methods like Gauge-Including Atomic Orbitals (GIAO), are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). uncw.edunih.gov By calculating the magnetic shielding tensor for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental results is a powerful method for structural verification. github.io
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the C≡C stretch of the ethynyl group or the N-H vibrations of the amine.
For electronic spectra (UV-Vis), Time-Dependent DFT (TD-DFT) is the method of choice. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of absorption wavelengths (λmax). This provides insight into the molecule's color and its behavior upon exposure to light.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table contains predicted data based on computational models.
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| C1 | C-N | 147.5 |
| C2 | Aromatic C-H | 118.0 |
| C3 | C-C≡ | 123.0 |
| C4 | Aromatic C-H | 129.5 |
| C5 | Aromatic C-H | 119.0 |
| C6 | Aromatic C-H | 115.0 |
| C7 | ≡C-H | 83.0 |
| C8 | -C≡ | 78.0 |
| C9 | N-CH₂- | 45.0 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a detailed picture of how reactants are converted into products. rsc.org By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com
For this compound, several reactions could be explored computationally. The ethynyl group makes it a candidate for cycloaddition reactions, such as [3+2] cycloadditions with azides (click chemistry). sigmaaldrich.comresearchgate.net DFT calculations can determine whether the reaction is concerted or stepwise and predict the regioselectivity of the addition.
Another area of interest is the reactivity of the aniline ring, which is activated towards electrophilic aromatic substitution. Computational studies can model the substitution at the ortho and para positions, calculating the activation barriers to predict the major product. Furthermore, reactions involving the amine group itself, such as N-alkylation or acylation, can be mechanistically detailed through computational analysis. nih.gov
Aromaticity Analysis and Conjugation Effects
The electronic properties of the benzene ring in this compound are modulated by the attached N-ethyl and ethynyl groups. The N-ethyl group is an electron-donating group through resonance and induction, which increases the electron density on the ring, particularly at the ortho and para positions. The ethynyl group, due to the sp-hybridization of its carbons, is weakly electron-withdrawing by induction but can participate in π-conjugation.
Applications in Advanced Chemical Research
Reagent in Multi-Step Organic Synthesis
The unique bifunctional nature of 3-ethynylaniline (B136080) allows it to serve as a critical component in the construction of a wide range of complex molecular architectures. Its ability to participate in reactions such as nucleophilic substitution, Sonogashira coupling, and cycloadditions makes it an indispensable reagent in modern organic synthesis. guidechem.com
One of the most significant applications of 3-ethynylaniline is its role as a key intermediate in the synthesis of Erlotinib Hydrochloride, a targeted cancer therapy drug. sigmaaldrich.comchemicalbook.com Erlotinib functions as an epidermal growth factor receptor (EGFR) inhibitor and is used in the treatment of non-small cell lung cancer and other cancers. vjs.ac.vn
In the synthesis of Erlotinib, the final key step involves a nucleophilic substitution reaction where 3-ethynylaniline is coupled with a 4-substituted quinazoline (B50416) derivative, typically 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. nih.govnih.gov This reaction forms the core structure of the Erlotinib molecule. google.com The process is generally carried out in a suitable solvent like isopropanol, sometimes under acidic conditions, to yield the final active pharmaceutical ingredient. nih.govgoogle.com Various synthetic routes have been developed to optimize this process, highlighting the compound's central role in the production of this life-saving medication. vjs.ac.vn
Table 1: Key Synthesis Step for Erlotinib Involving 3-Ethynylaniline
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
3-Ethynylaniline is utilized in the synthesis of advanced benzoxazine (B1645224) monomers, which are precursors to high-performance polybenzoxazine resins. sigmaaldrich.comchemicalbook.com Polybenzoxazines are a class of phenolic resins known for their high thermal stability, low flammability, excellent mechanical properties, and low water absorption. kpi.ua
The synthesis involves a Mannich condensation reaction of a phenol, formaldehyde, and a primary amine—in this case, 3-ethynylaniline. kpi.ua The ethynyl (B1212043) group from the 3-ethynylaniline is retained in the resulting benzoxazine monomer. This terminal acetylene (B1199291) group provides an additional site for polymerization or cross-linking upon heating, alongside the traditional ring-opening polymerization of the oxazine (B8389632) ring. kpi.ua This dual-curing mechanism leads to polymers with exceptionally high thermal stability and char yield, making them suitable for applications in aerospace and electronics where high-performance materials are required. kpi.ua
Examples of benzoxazine monomers synthesized using 3-ethynylaniline include:
bis{4-[3-(3-ethynylphenyl)(2H,4Hbenzo[3,4-e]1,3-oxazin-6-yloxy)]phenyl}phenylphosphino-1-one sigmaaldrich.comchemicalbook.com
[3-(3-ethynylphenyl)(2H,4Hbenzo[3,4-e]1,3-oxazaperhydroin-6-yl)][3-(3-ethynylphenyl)(2H,4H-benzo[3,4-e]1,3-oxazin-6-yl)]phenylphosphino-1-one sigmaaldrich.comchemicalbook.com
While direct synthesis of Liquid Crystal Thermosets (LCTs) using N-ethyl-3-ethynylaniline is not prominently documented, the incorporation of rigid, linear groups like phenylacetylene (B144264) is a known strategy in the design of liquid crystalline materials. nasa.gov The ethynyl group can act as a reactive site for creating cross-linked networks, a fundamental characteristic of thermosets. The curing of oligomers end-capped with reactive groups like phenylacetylene can lead to the formation of LCTs, which combine the processability of liquid crystals with the robust performance of thermoset networks. nasa.gov
Research has also described the preparation of novel epoxide derivatives starting from 3-ethynylaniline. These syntheses utilize various chemical reactions to build complex molecules incorporating an oxirane ring, which can then be used for further polymerization or functionalization.
Contributions to Materials Science and Polymer Chemistry
The incorporation of the ethynylaniline moiety into polymer backbones or as side chains imparts valuable properties, leading to the development of advanced materials with tailored characteristics.
The use of 3-ethynylaniline in creating benzoxazine monomers is a prime example of its role in designing functional polymers. sigmaaldrich.comchemicalbook.com The resulting polybenzoxazines possess a three-dimensional network structure with high cross-linking density, which is responsible for their superior thermal and mechanical properties. kpi.ua
Furthermore, 3-ethynylaniline is employed in the synthesis of other functional polymers, such as polyamides like succin(m-ethynyl)dianilide and sebaco(m-ethynyl)dianilide. sigmaaldrich.comchemicalbook.com The presence of the acetylene group offers a route for subsequent modifications via "click chemistry" or for creating materials with specific electronic or optical properties. chemimpex.com This versatility makes it a valuable component in the development of advanced coatings, adhesives, and specialty polymers with enhanced performance characteristics. guidechem.comchemimpex.com
Responsive or "smart" polymers are materials that undergo significant changes in their properties in response to external stimuli, such as pH, temperature, or light. While specific research detailing the use of this compound in responsive materials is limited, the functional groups present in the molecule offer potential pathways for such applications. The amine group, for instance, can be protonated or deprotonated, making polymers containing this moiety potentially pH-responsive. The development of new ionizable monomers is a key area of research for creating smart hydrogels and other responsive systems. nih.gov The integration of the rigid, electronically active ethynylphenyl group could also be explored for creating materials that respond to electronic or optical stimuli.
Research in Medicinal Chemistry and Chemical Biology (Excluding Dosage/Administration)
This compound is a chemical compound that holds significant promise in the fields of medicinal chemistry and chemical biology. Its unique structural features, comprising an ethylated aniline (B41778) ring functionalized with a terminal alkyne group, make it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This article explores its role as a scaffold for creating novel compound libraries and its potential in the design of ligands for specific biological targets.
Scaffold for Novel Compound Libraries
The concept of a molecular scaffold is central to modern drug discovery. A scaffold represents the core structure of a molecule from which a variety of derivatives can be synthesized by adding different functional groups. This compound is an attractive scaffold for generating diverse compound libraries due to several key characteristics:
Terminal Alkyne Group: The ethynyl group is a highly versatile functional handle for a range of chemical transformations. Most notably, it is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." dergipark.org.trnih.govnih.gov This reaction allows for the efficient and specific covalent linking of the this compound scaffold to other molecular fragments bearing an azide (B81097) group, leading to the rapid generation of a wide array of 1,2,3-triazole-containing compounds. dergipark.org.tr The resulting triazole ring is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of an amide bond. dergipark.org.tr
Aniline Moiety: The aniline portion of the molecule provides another site for chemical modification. The nitrogen atom can be acylated, alkylated, or incorporated into heterocyclic ring systems. The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional diversity points.
Ethyl Group: The N-ethyl group influences the compound's physicochemical properties, such as lipophilicity and metabolic stability. Variations at this position, by replacing the ethyl group with other alkyl or functionalized groups, can be used to fine-tune the properties of the resulting library members.
The combination of these features enables the synthesis of large and diverse libraries of compounds from the this compound scaffold. These libraries can then be screened against a multitude of biological targets to identify novel hit compounds for drug development. An example of a related compound, 3-ethynylaniline, has been used in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which have shown cytotoxic activity. ijcce.ac.ir This demonstrates the potential of the ethynylaniline core in constructing biologically active molecules.
Below is an interactive data table summarizing the key properties of this compound, highlighting its suitability as a scaffold.
| Property | Value | Significance as a Scaffold |
| Molecular Formula | C₁₀H₁₁N | Provides the basic atomic composition. |
| Molecular Weight | 145.20 g/mol | A relatively small molecular weight allows for the addition of significant diversity elements without becoming excessively large, adhering to principles of drug-likeness. |
| XLogP3-AA | 2.5 | This predicted lipophilicity value is in a favorable range for drug candidates, suggesting a good balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The N-H group can act as a hydrogen bond donor, an important feature for molecular recognition at biological targets. |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can also act as a hydrogen bond acceptor. The alkyne can also weakly accept hydrogen bonds. |
| Rotatable Bond Count | 2 | A low number of rotatable bonds imparts a degree of conformational rigidity, which can be advantageous for binding to a target. |
Ligand Design and Binding Studies (e.g., Theoretical activity against COVID-19 related proteins)
The design of ligands that can bind with high affinity and selectivity to specific biological targets is a fundamental goal of medicinal chemistry. The structural features of this compound make it a valuable starting point for the design of such ligands.
While no specific studies have been published on the direct activity of this compound or its immediate derivatives against COVID-19 related proteins, its potential as a core for designing such inhibitors can be theorized based on established principles of ligand design. The SARS-CoV-2 virus relies on several key proteins for its replication and infectivity, including the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are essential for processing viral polyproteins, and the spike protein, which mediates entry into host cells.
Derivatives of this compound could be designed to target these proteins. For instance, the ethynyl group could be used via click chemistry to attach moieties that are known to interact with the active sites of these proteases. dergipark.org.tr The aniline portion could be modified to form interactions with specific amino acid residues in the binding pockets of these proteins.
Computational modeling techniques, such as molecular docking, are instrumental in the rational design of such ligands. These methods can predict how a designed molecule might bind to a target protein and estimate the strength of the interaction. For example, a virtual library of this compound derivatives could be screened in silico against the crystal structure of a SARS-CoV-2 protein to identify candidates with a high predicted binding affinity. nih.gov These computational hits would then be synthesized and tested in vitro to validate their activity.
The following table outlines a theoretical approach to designing this compound-based ligands for a hypothetical COVID-19 protein target.
| Scaffold Moiety | Potential for Modification | Example of a Designed Interaction |
| Ethynyl Group | Click chemistry with azide-containing fragments. | Introduction of a peptidomimetic fragment to interact with the catalytic dyad of a viral protease. |
| Aniline Nitrogen | Acylation or formation of a sulfonamide. | Formation of a hydrogen bond with a backbone amide of the target protein. |
| Aromatic Ring | Substitution with various functional groups (e.g., halogens, hydroxyls). | Introduction of a halogen to form a halogen bond with a specific residue in the binding pocket. |
| Ethyl Group | Variation of the alkyl chain length or introduction of cyclic structures. | Optimization of van der Waals interactions within a hydrophobic pocket of the target protein. |
It is important to emphasize that this application is currently theoretical. However, the versatility of the this compound scaffold makes it a compelling candidate for future research in the development of novel therapeutics, potentially including those targeting viral diseases like COVID-19.
Conclusion and Future Perspectives
Summary of Current Research Directions for N-ethyl-3-ethynylaniline
Current research involving this compound is largely inferred from the extensive studies on its parent compound, 3-ethynylaniline (B136080). The primary focus lies in its application as a versatile intermediate in organic synthesis and materials science. The presence of both a nucleophilic secondary amine and a reactive alkyne group allows for a wide range of chemical transformations.
Key Research Areas:
Organic Synthesis and Medicinal Chemistry: 3-Ethynylaniline is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals. chemimpex.com For instance, it is a building block for kinase inhibitors used in cancer therapy, such as erlotinib. chemicalbook.com The N-ethyl derivative is logically explored in similar synthetic pathways to create analogues with potentially improved pharmacological profiles. The ethyl group can alter solubility, metabolic stability, and target binding affinity.
Polymer Chemistry: The ethynyl (B1212043) group serves as a reactive handle for polymerization reactions. Research on ethynylaniline-containing polymers indicates their potential in creating advanced materials with tailored electronic and photonic properties. chemimpex.com The incorporation of an N-ethyl group can enhance the solubility and processability of resulting polymers, a significant advantage in materials science. rjpbr.com
Click Chemistry: The terminal alkyne functionality makes this compound a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction is known for its high efficiency and selectivity, enabling the straightforward synthesis of complex molecules like 1,2,3-triazoles. organic-chemistry.orglumiprobe.com These triazole products are valuable in drug discovery and materials science.
Interactive Data Table: Known Applications of the Ethynylaniline Scaffold
| Application Area | Specific Use | Key Functional Group | Reference |
| Pharmaceuticals | Synthesis of Erlotinib (cancer drug) | Ethynyl & Aniline (B41778) | chemicalbook.com |
| Materials Science | Production of advanced polymers and coatings | Ethynyl | chemimpex.com |
| Organic Synthesis | Building block for heterocyclic compounds | Ethynyl & Aniline | chemimpex.com |
| Dyes and Pigments | Formulation of stable and vibrant dyes | Aniline | chemimpex.com |
| Click Chemistry | Reagent for cycloaddition reactions | Ethynyl | organic-chemistry.org |
Emerging Research Avenues and Untapped Potential
The future of this compound research lies in leveraging the subtle yet significant influence of the N-ethyl group to unlock new applications and refine existing ones.
Advanced Polymer Systems: An emerging avenue is the development of novel conductive polymers. The N-ethyl group can modulate the electronic properties of polyaniline-type chains, potentially leading to materials with fine-tuned conductivity and enhanced solubility in organic solvents. rjpbr.com This could be particularly valuable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electrochemical properties of polymers derived from this compound are a promising area for investigation. mdpi.comdtic.mil
Heterocyclic Synthesis: The dual functionality of this compound makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles. beilstein-journals.org Palladium-catalyzed annulation reactions, for example, could be used to construct substituted indoles and quinolines, which are prevalent scaffolds in medicinal chemistry. researchgate.net The N-ethyl substituent can influence the regioselectivity of these cyclization reactions and the properties of the final products.
Bioorthogonal Chemistry: Beyond general click chemistry, the biocompatibility of certain cycloaddition reactions opens the door for the use of this compound derivatives as probes for biological systems. wikipedia.orgnih.gov After incorporation into a biomolecule, the ethynyl group can be selectively tagged with an azide-bearing reporter molecule (e.g., a fluorophore or biotin) for imaging or purification.
Catalysis: The aniline nitrogen, after suitable modification, could act as a ligand for transition metals. This suggests the potential for developing novel catalysts where the this compound scaffold is part of a larger ligand system, potentially influencing the catalytic activity and selectivity in various organic transformations.
Broader Impact of Research on this compound in Chemical Science and Technology
The study of this compound and related substituted anilines contributes to several fundamental areas of chemical science and technology, with impacts reaching beyond the immediate applications of the compound itself.
Advancement in Synthetic Methodology: Research into the reactivity of bifunctional molecules like this compound drives the development of new synthetic methods. Understanding how the electronic interplay between the N-ethylamino group and the ethynyl group influences reaction outcomes can lead to more efficient and selective chemical transformations.
Rational Drug Design: The exploration of N-alkylated aniline derivatives in medicinal chemistry exemplifies the principle of rational drug design. rjpbr.com By systematically modifying a known bioactive scaffold (like that of erlotinib), researchers can probe the structure-activity relationship and optimize drug candidates for better efficacy and safety profiles. This contributes to a broader understanding of how small molecular changes can have significant biological consequences.
Innovation in Materials Science: The quest for new materials with superior properties is a major driver of technological advancement. The use of building blocks like this compound in polymer synthesis allows for the creation of "smart" materials with tunable electronic, optical, and physical properties. chemimpex.com These materials are essential for the next generation of electronics, sensors, and coatings.
Q & A
Basic: What are the established synthesis routes for N-ethyl-3-ethynylaniline, and how are structural impurities minimized?
Methodological Answer:
this compound can be synthesized via alkylation of aniline derivatives. For example, analogous compounds like N-ethylaniline are produced by reacting aniline with ethyl chloride under controlled conditions to form secondary amines . To introduce the ethynyl group, methods similar to those in polysilazane synthesis (e.g., ammonolysis of dichloromethylsilane with ethynylaniline precursors) can be adapted . Key steps for impurity control include:
- Purification: Column chromatography or vacuum distillation to isolate the target compound.
- Characterization: Use FTIR and NMR (¹H, ¹³C) to confirm the absence of unreacted starting materials or byproducts .
- Reaction Monitoring: In-situ techniques like TLC or GC-MS to track reaction progress.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- FTIR: Focus on absorption bands for ethynyl (C≡C stretch, ~2100 cm⁻¹) and aromatic C-H bends (~750–900 cm⁻¹) .
- NMR:
- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z = [M]⁺) and fragmentation patterns to validate purity.
Advanced: How do varying molar ratios of reactants influence the molecular weight and thermal stability of this compound-derived polymers?
Methodological Answer:
Adjusting molar ratios during synthesis impacts cross-linking and thermal behavior. For example:
- Lower Molar Ratios (excess ethynylaniline): Increase terminal ethynyl groups, enhancing cross-linking and lowering curing temperatures (e.g., 237°C for PCSN-4 in polysilazanes) .
- Higher Molar Ratios : Yield higher molecular weights but reduce reactive sites, potentially lowering ceramic yields (e.g., 78.4% yield for PCSN-3 at 1450°C) .
Experimental Design: - Use thermogravimetric analysis (TGA) under inert atmospheres to compare mass loss profiles.
- Optimize ratios iteratively, balancing enthalpy (e.g., 863 J/g for PCSN-4) and residual mass at high temperatures .
Advanced: How can researchers resolve contradictions in ceramic yield data when sintering this compound-derived precursors under different atmospheres?
Methodological Answer:
Contradictions often arise from variable sintering conditions. For reproducible results:
- Controlled Atmospheres: Compare argon vs. nitrogen atmospheres, as oxygen traces can oxidize ethynyl groups, altering ceramic phases (e.g., β-SiC vs. free carbon formation) .
- Post-Sintering Analysis: Use XRD to identify crystalline phases (e.g., α-Si3N4, β-SiC) and SEM-EDS to quantify elemental distribution.
- Statistical Replication: Follow NIH guidelines for preclinical reporting, including detailed documentation of furnace conditions and sample preparation .
Advanced: What strategies mitigate side reactions during the functionalization of this compound for advanced material applications?
Methodological Answer:
- Protecting Groups: Temporarily block reactive ethynyl sites using trimethylsilyl groups during synthesis .
- Catalytic Optimization: Use Pd/Cu catalysts for selective Sonogashira couplings to avoid homocoupling byproducts.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility and reduce unintended polymerization .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods and local exhaust systems to prevent inhalation .
- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced: How do steric and electronic effects of the ethynyl group influence the reactivity of this compound in click chemistry applications?
Methodological Answer:
- Steric Effects: The linear ethynyl group reduces steric hindrance, facilitating Huisgen cycloadditions with azides.
- Electronic Effects: Electron-withdrawing ethynyl groups enhance electrophilicity at the aromatic ring, directing electrophilic substitutions to para positions.
Validation Methods: - Computational modeling (DFT) to predict reaction sites.
- Kinetic studies comparing reaction rates with non-ethynylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
